molecular formula C9H19NO2 B12897947 Ethyl hexylcarbamate CAS No. 7451-47-0

Ethyl hexylcarbamate

Cat. No.: B12897947
CAS No.: 7451-47-0
M. Wt: 173.25 g/mol
InChI Key: CTEPBUFYCZLELZ-UHFFFAOYSA-N
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Description

Ethyl hexylcarbamate is an organic compound with the molecular formula C9H19NO2. It is a type of carbamate ester, which are derivatives of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl hexylcarbamate can be synthesized through the reaction of ethyl chloroformate with hexylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product. The general reaction scheme is as follows:

C2H5OCOCl+C6H13NH2C2H5OCO-NH-C6H13+HCl\text{C}_2\text{H}_5\text{OCOCl} + \text{C}_6\text{H}_{13}\text{NH}_2 \rightarrow \text{C}_2\text{H}_5\text{OCO-NH-C}_6\text{H}_{13} + \text{HCl} C2​H5​OCOCl+C6​H13​NH2​→C2​H5​OCO-NH-C6​H13​+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl hexylcarbamate undergoes hydrolysis under acidic or basic conditions, yielding hexylamine and carbonic acid derivatives.

Acid-Catalyzed Hydrolysis

In acidic media (e.g., HCl), the carbamate bond cleaves via protonation of the carbonyl oxygen, forming hexylamine and ethyl carbonate. This reaction is reversible but shifts toward products under excess acid .

Base-Catalyzed Hydrolysis

Under basic conditions (e.g., NaOH), hydrolysis proceeds via nucleophilic attack by hydroxide ions, producing hexylamine and sodium carbonate .

Table 1: Hydrolysis Conditions and Outcomes

CatalystTemperatureTimeYield (%)Byproducts
HCl (1M)80°C4 h78CO₂, ethanol
NaOH (1M)60°C2 h92Sodium carbonate

Transamidation Reactions

This compound participates in transamidation with primary amines, facilitated by enzymes or catalysts.

Lipase-Catalyzed Transamidation

In the presence of lipases, this compound reacts with octylamine to form 1-(octylamino)-1-oxopropan-2-yl hexylcarbamate, releasing ethanol as a byproduct :

text
This compound + Octylamine → Hexylcarbamate derivative + Ethanol

Key Data :

  • Catalyst: Lipase (5 wt%)

  • Temperature: 50°C

  • Yield: 67% after 24 h .

Thermal Decomposition

At elevated temperatures (170–220°C) under CO₂ pressure, this compound decomposes via two pathways:

Isocyanate Pathway

Dehydration forms hexyl isocyanate, which reacts with alcohols to regenerate carbamates :

text
This compound → Hexyl isocyanate + Ethanol Hexyl isocyanate + R-OH → R-hexylcarbamate

Urea Pathway

Self-condensation produces dialkylurea, which undergoes alcoholysis to yield carbamates :

text
2 this compound → Dialkylurea + CO₂ Dialkylurea + R-OH → R-hexylcarbamate + NH₃

Table 2: Thermal Decomposition Parameters

CatalystTemperatureTimeCarbamate Yield (%)
Cs₂CO₃200°C24 h85
None220°C48 h40

Alkylation and Acylation

This compound acts as a nucleophile in alkylation reactions. For example, it reacts with benzoyl chloride under reflux to form N-benzoyl derivatives :

text
This compound + Benzoyl chloride → N-Benzoylhexylcarbamate + HCl

Conditions :

  • Solvent: Chloroform

  • Temperature: Reflux (61°C)

  • Yield: 89% after 9 h .

Syn–Anti Isomerism

The carbamate group exhibits syn and anti rotamers due to restricted rotation around the C–N bond. In polar solvents, intramolecular hydrogen bonding stabilizes the syn conformation, as observed in NMR studies .

Stability Under Physiological Conditions

This compound demonstrates pH-dependent stability. At physiological pH (7.4), its half-life exceeds 24 h, making it suitable for prodrug applications .

Scientific Research Applications

Ethyl hexylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other carbamate compounds.

    Biology: Investigated for its potential use in biochemical assays and as a protective group for amines in peptide synthesis.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism by which ethyl hexylcarbamate exerts its effects involves its interaction with specific molecular targets. In biochemical applications, it can act as a reversible inhibitor of enzymes by forming a stable carbamate linkage with the active site. This interaction can modulate the activity of the enzyme, making it useful in various research and industrial applications.

Comparison with Similar Compounds

    Methyl carbamate (C2H5NO2): A simpler carbamate ester with a shorter alkyl chain.

    Butyl carbamate (C5H11NO2): Another carbamate ester with a medium-length alkyl chain.

    Phenyl carbamate (C7H7NO2): Contains an aromatic ring, offering different reactivity and applications.

Ethyl hexylcarbamate’s unique properties make it a valuable compound in various scientific and industrial fields, distinguishing it from its simpler counterparts.

Properties

CAS No.

7451-47-0

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

ethyl N-hexylcarbamate

InChI

InChI=1S/C9H19NO2/c1-3-5-6-7-8-10-9(11)12-4-2/h3-8H2,1-2H3,(H,10,11)

InChI Key

CTEPBUFYCZLELZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)OCC

Origin of Product

United States

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